![molecular formula C24H34O5 B1237368 (4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid is a bile acid.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A study by Shaheen et al. (2014) involved the synthesis of triorganotin(IV) derivatives of sodium deoxycholate, a compound related to the one . These derivatives exhibited notable antifungal and anticancer activities, suggesting potential applications in antimicrobial and cancer research (Shaheen, Ali, Rosario, & Shah, 2014).
Liver X Receptor Agonists
Ching (2013) reported on the synthesis of liver X receptor (LXR) agonists using hyodeoxycholic acid as a base. LXRs are crucial for regulating cholesterol metabolism, and dysfunctions in this pathway can lead to cardiovascular diseases. The study's findings suggest potential applications of the chemical for developing new LXR modulators (Ching, 2013).
Crystallographic Studies
Several studies have focused on the crystal structure of compounds similar to the one . For example, research by Ketuly et al. (2010) and Zhang et al. (2012) analyzed the crystal structures of various derivatives, providing insights into their molecular geometry and potential interactions (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhang, Bao, Wu, Yu, & Li, 2012).
Synthesis of Derivatives
Research by Turkyilmaz and Genç (2014) demonstrated the synthesis of derivatives of chenodeoxycholic acid (CDCA), a bile acid related to the chemical . This study highlights the potential for creating new compounds with specific properties for further scientific exploration (Turkyilmaz & Genç, 2014).
Biochemical and Pharmacological Properties
Other research, such as the work by Djigoué et al. (2012), Zhou et al. (2015), and Suitchmezian et al. (2007), focused on the biochemical and pharmacological properties of similar compounds, exploring their potential in drug development and therapeutic applications (Djigoué, Simard, Kenmogne, & Poirier, 2012); (Zhou, Huang, Zhang, Wang, & Huang, 2015); (Suitchmezian, Jess, & Näther, 2007).
properties
Molecular Formula |
C24H34O5 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/t13-,14?,16-,17?,18?,22?,23+,24-/m1/s1 |
InChI Key |
OHXPGWPVLFPUSM-NDGTYXLASA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)CC4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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